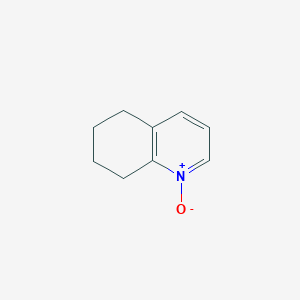

5,6,7,8-Tetrahydro-1-quinoliniumolate

Übersicht

Beschreibung

5,6,7,8-Tetrahydro-1-quinoliniumolate (CAS RN: 14631-46-0) is a nitrogen-containing heterocyclic compound characterized by a partially hydrogenated quinoline backbone with an oxygenated functional group at the 1-position. This compound is notable for its fused-ring system, which adopts an intermediate conformation between a half-chair and sofa, stabilized by hydrogen bonding and weak intermolecular interactions . Its synthesis typically involves oxidation of the parent tetrahydroquinoline using systems like oxone/TlOAc/PhI in water-acetonitrile solutions . Applications span medicinal chemistry (e.g., subunit in antitumor agents) and materials science (e.g., organometallic complexes for nanomaterials) .

Vorbereitungsmethoden

Mechanistic Insights and Reaction Optimization

The oxidation of tetrahydroquinoline derivatives proceeds via a radical or polar mechanism, depending on the oxidant. In H₂O₂-based routes, the reaction likely follows an electrophilic pathway:

-

Protonation of the nitrogen lone pair by acetic acid.

-

Nucleophilic attack by H₂O₂, forming a hydroxylamine intermediate.

-

Deprotonation by acetate ions, yielding the olate.

Kinetic studies suggest that increasing acetic acid concentration accelerates protonation but may promote side reactions at >80°C. Optimal H₂O₂ stoichiometry (1.5–2.0 equiv.) balances oxidation efficiency and safety .

For alkylation routes, the Menschutkin reaction dominates:

-

SN2 attack of the quinoline nitrogen on the bromoalkane.

-

Formation of the quinolinium bromide ion pair.

Steric hindrance from the tetrahydro ring system necessitates prolonged reaction times (40+ hours) for complete alkylation . Microwave-assisted synthesis has been proposed to reduce durations, though data specific to this compound remain unpublished.

Applications and Derivative Synthesis

The olate moiety’s resonance stabilization and charge delocalization make it a versatile intermediate for:

-

Metal complexes : Coordination to transition metals (e.g., Ru, Ir) for catalytic applications .

-

Pharmaceutical agents : Functionalization at C2/C4 positions to enhance bioactivity .

-

Surfactants : Quaternary derivatives exhibit antimicrobial properties, particularly against Gram-positive bacteria .

Recent work has demonstrated the olate’s utility in synthesizing dihydrofuro[3,2-b]piperidine hybrids, though these require additional aldol condensation steps .

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Anticancer Activity:

Research indicates that THQ and its derivatives exhibit significant anticancer properties. They have been shown to induce oxidative stress in cancer cells, leading to apoptosis through pathways such as PI3K/AKT/mTOR signaling. This makes THQ a candidate for further investigation in cancer therapeutics.

2. Modulation of Cellular Pathways:

THQ has been found to interact with various biological targets that modulate key signaling pathways involved in cell survival and apoptosis. These interactions suggest potential therapeutic uses in treating diseases characterized by dysregulated cell growth.

3. Antihypoxic Agents:

Derivatives of THQ have demonstrated promising antihypoxic activity in experimental models. For instance, compounds synthesized from THQ have shown effectiveness in normobaric hypoxia models, indicating their potential for developing treatments for conditions associated with low oxygen availability.

4. Anti-inflammatory Properties:

Certain modifications of THQ derivatives exhibit notable anti-inflammatory effects. For example, compounds derived from 8-benzylidene-5,6,7,8-tetrahydroquinolines have shown efficacy in reducing inflammation in vivo.

Pharmacological Research

THQ's derivatives are being explored for their pharmacological activities beyond anticancer effects. These include antiviral and antioxidant properties, making them valuable candidates for drug development in various therapeutic areas.

Industrial Applications

In addition to its biomedical applications, THQ is also being investigated for its potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structural features allow it to serve as a building block for creating diverse organic compounds.

Wirkmechanismus

The mechanism by which 5,6,7,8-tetrahydro-1-quinoliniumolate exerts its effects depends on the specific application:

Catalysis: As a catalyst, it facilitates reactions by stabilizing transition states and lowering activation energies.

Biological Activity: In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

5,6,7,8-Tetrahydroquinoline 1-Oxide Hemihydrate

- Structure : Features a 1-oxide group and a water molecule in the asymmetric unit, forming a 3D network via O–H⋯O hydrogen bonds .

- Synthesis: Oxidized from 5,6,7,8-tetrahydroquinoline using oxone/TlOAc/PhI at room temperature .

- Applications: Used in nanomaterials and as a precursor for medicinally relevant quinoline derivatives .

- Key Difference: The quinoliniumolate form likely differs in the deprotonation state of the N-oxide group, altering solubility and reactivity.

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one (MJM170/JAG21)

- Structure : Substituted with a methyl group at position 2 and a ketone at position 4, creating distinct electronic effects compared to the 1-oxide derivative .

- Synthesis : Prepared via iodination in DMF with n-butylamine and iodine, followed by purification via HPLC and LC-MS .

- Applications : Exemplified in THQ-based drug candidates (e.g., MJM170 and JAG21) targeting neurological disorders .

- Key Difference: The ketone and methyl substituents enhance lipophilicity, contrasting with the polar N-oxide group in quinoliniumolate.

5,6,7,8-Tetrahydro-8-quinolinol

- Structure : Hydroxyl group at position 8 instead of the 1-oxide, influencing hydrogen-bonding capabilities .

- Availability : Sold commercially at >97% purity (CAS RN: 14631-46-0), indicating industrial relevance .

- Key Difference : The 8-hydroxy group may favor chelation with metals, unlike the 1-oxide’s role in rearrangement reactions.

6-Methyl-1,2,3,4-Tetrahydroquinoline

- Structure : Methyl substituent at position 6 with a fully saturated 1,2,3,4-tetrahydro ring system .

- Safety Profile : Requires stringent handling (e.g., oxygen administration if inhaled) due to higher volatility and toxicity .

- Key Difference : The saturation pattern (1,2,3,4 vs. 5,6,7,8) alters ring strain and reactivity toward electrophiles.

1,2,3,4-Tetrahydroquinoxaline

- Structure: Bicyclic system with two nitrogen atoms, contrasting with quinoline’s single nitrogen .

- Applications : Primarily in agrochemicals (e.g., precursor for herbicides) rather than medicinal chemistry .

- Key Difference : The additional nitrogen atom enables diverse coordination chemistry but reduces aromatic stability.

Data Tables

Research Findings and Trends

- Synthetic Efficiency: Oxidation methods (e.g., oxone) for quinoliniumolate derivatives are more environmentally friendly than halogen-based routes (e.g., iodine in DMF) .

- Structure-Activity Relationships : Positional substituents (e.g., 1-oxide vs. 8-hydroxy) significantly alter biological activity and material properties .

- Commercial Viability : High-purity 5,6,7,8-THQ derivatives are commercially available, underscoring their industrial importance .

Biologische Aktivität

5,6,7,8-Tetrahydro-1-quinoliniumolate is a compound derived from quinoline, notable for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 149.19 g/mol

- CAS Number : 14631-48-2

The compound features a partially saturated quinoline ring structure that contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.

- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways.

- DNA Interaction : It has been shown to interact with DNA, potentially affecting gene expression and cellular proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against a range of microorganisms, suggesting potential use as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Neuroprotective Effects : It is being explored for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results showed significant inhibition of bacterial growth against both Gram-positive and Gram-negative strains .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in human cancer cell lines. For instance:

- Cell Line Tested : MCF-7 (breast cancer)

- Mechanism : Induction of caspase-dependent apoptosis pathways was observed .

Neuroprotective Potential

Research exploring the neuroprotective effects of this compound revealed that it enhances neuronal survival under oxidative stress conditions. This suggests a potential role in the treatment of neurodegenerative diseases .

Applications in Drug Development

Given its diverse biological activities, this compound is being investigated as a pharmacophore in drug design:

- Targeting Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for diseases like Alzheimer's.

- Antifibrotic Agents : Structural modifications have shown promise in enhancing its potency against fibrosis-related conditions .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5,6,7,8-Tetrahydro-1-quinoliniumolate, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via lithiation of 5,6,7,8-tetrahydroquinoline using n-butyllithium, followed by quenching with appropriate electrophiles (e.g., thiocarboxamide precursors) . Purity validation requires high-performance liquid chromatography (HPLC) with >97.0% purity thresholds, as referenced in reagent-grade synthesis protocols . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer : While direct data on this compound is limited, analogs like 5,6,7,8-Tetrahydroquinoline derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and sensitivity to acidic conditions due to the quinoline ring’s basic nitrogen. Stability studies should include pH-dependent degradation assays (pH 3–10) and thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR (for ring saturation and substituent analysis), Fourier-transform infrared spectroscopy (FT-IR) for functional group identification (e.g., C-N stretches), and X-ray crystallography for resolving stereochemical ambiguities is recommended. MS (ESI-TOF) can confirm molecular weight (theoretical: ~149.18 g/mol for the base structure) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the quinoline ring influence reactivity in catalytic or biological systems?

- Methodological Answer : Methyl or methoxy substituents at positions 3 or 8 (e.g., 3-methyl-5,6,7,8-tetrahydroquinoline) alter electron density at the nitrogen center, impacting coordination in metal complexes or enzyme binding. Computational methods (DFT) can map electrostatic potential surfaces, while kinetic studies (e.g., stopped-flow spectroscopy) quantify reaction rates with biomolecular targets .

Q. What strategies resolve contradictions in reported synthetic yields or catalytic activity data?

- Methodological Answer : Discrepancies may arise from varying lithiation conditions (e.g., solvent purity, temperature gradients). Systematic replication under controlled environments (argon atmosphere, anhydrous solvents) and statistical analysis (e.g., ANOVA for yield comparisons) are essential. Cross-validation with alternative synthetic routes (e.g., Grignard reactions) can identify protocol-dependent limitations .

Q. How does the compound’s redox behavior impact its utility in electrochemical applications?

- Methodological Answer : Cyclic voltammetry (CV) in non-aqueous media (e.g., acetonitrile with 0.1 M TBAPF₆) reveals oxidation/reduction potentials tied to the tetrahydroquinoline scaffold. Comparisons with analogs (e.g., 1,2,3,4-tetrahydroquinoxaline) highlight the role of ring saturation in modulating redox stability. In situ spectroelectrochemical methods (UV-vis-NIR) can track intermediate species .

Eigenschaften

IUPAC Name |

1-oxido-5,6,7,8-tetrahydroquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGBJUOJAKQFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=[N+]2[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380789 | |

| Record name | 1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14631-48-2 | |

| Record name | 5,6,7,8-Tetrahydroquinoline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14631-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.